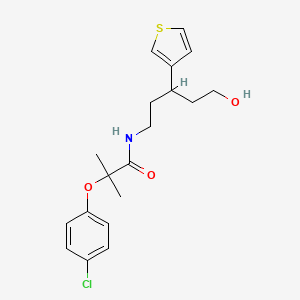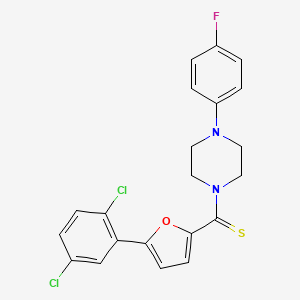
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a thiophene ring, and a hydroxy-substituted pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Hydroxy-Substituted Pentyl Chain Addition: The hydroxy-substituted pentyl chain is added via a nucleophilic substitution reaction, where a suitable hydroxyalkyl halide reacts with the thiophene intermediate.
Amide Formation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxy group in the pentyl chain can undergo oxidation to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced at various points, such as the reduction of the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties. Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions. Medicine: Industry: The compound is explored for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the chlorophenoxy and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group may form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide analogs: Compounds with variations in the substituents on the phenoxy or thiophene rings.
Other Phenoxy Derivatives: Compounds like 2-(4-bromophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide.
Uniqueness: The unique combination of the chlorophenoxy group, thiophene ring, and hydroxy-substituted pentyl chain in this compound provides distinct chemical properties, such as specific binding affinities and reactivity patterns, making it valuable for targeted applications in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-19(2,24-17-5-3-16(20)4-6-17)18(23)21-10-7-14(8-11-22)15-9-12-25-13-15/h3-6,9,12-14,22H,7-8,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIQVJVYVANKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(CCO)C1=CSC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)




![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)
![N-{4-[1-cyclohexanecarbonyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2734234.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2734235.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)


![2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2734240.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2734244.png)
